Cas no 905274-11-5 (indolin-4-ylmethanol)
indolin-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 2,3-dihydro-1H-Indole-4-methanol
- (Indolin-4-yl)methanol
- 2,3-dihydro-1H-indol-4-ylmethanol
- indolin-4-ylmethanol
- 4-(hydroxymethyl)indoline
- KIAXWXLKHCRJMK-UHFFFAOYSA-N
- FCH1183918
- (2,3-dihydro-1H-indol-4-yl)methanol
- OR305259
- AX8168088
- AB0027485
- W9321
- ST24026359
- 2,3-Dihydro-1H-indole-4-methanol (ACI)
- DTXSID30464292
- 905274-11-5
- MFCD03095267
- SCHEMBL3884626
- AKOS015854492
- J-502074
- Z1255489218
- GS-4190
- EN300-2155569
- DA-33527
- SB66226
-
- MDL: MFCD03095267
- Inchi: 1S/C9H11NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-3,10-11H,4-6H2
- InChI Key: KIAXWXLKHCRJMK-UHFFFAOYSA-N
- SMILES: OCC1C2=C(NCC2)C=CC=1
Computed Properties
- Exact Mass: 149.08400
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
- XLogP3: 1.1
Experimental Properties
- PSA: 32.26000
- LogP: 1.28490
indolin-4-ylmethanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
indolin-4-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QQ500-50mg |
indolin-4-ylmethanol |
905274-11-5 | 97% | 50mg |
222CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QQ500-5g |
indolin-4-ylmethanol |
905274-11-5 | 97% | 5g |
5793CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QQ500-250mg |
indolin-4-ylmethanol |
905274-11-5 | 97% | 250mg |
716CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QQ500-1g |
indolin-4-ylmethanol |
905274-11-5 | 97% | 1g |
1535CNY | 2021-05-08 | |
| TRC | I627260-50mg |
(Indolin-4-yl)methanol |
905274-11-5 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I627260-100mg |
(Indolin-4-yl)methanol |
905274-11-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I627260-500mg |
(Indolin-4-yl)methanol |
905274-11-5 | 500mg |
$ 340.00 | 2022-06-04 | ||
| Chemenu | CM126203-1g |
indolin-4-ylmethanol |
905274-11-5 | 95%+ | 1g |
$204 | 2021-08-05 | |
| Chemenu | CM126203-5g |
indolin-4-ylmethanol |
905274-11-5 | 95%+ | 5g |
$558 | 2021-08-05 | |
| Chemenu | CM126203-10g |
indolin-4-ylmethanol |
905274-11-5 | 95%+ | 10g |
$836 | 2021-08-05 |
indolin-4-ylmethanol Suppliers
indolin-4-ylmethanol Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on indolin-4-ylmethanol
Chemical Profile of Indolin-4-ylmethanol (CAS No: 905274-11-5)
Indolin-4-ylmethanol, identified by its Chemical Abstracts Service (CAS) number 905274-11-5, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic alcohol, featuring a fused indole ring system with a hydroxymethyl substituent at the 4-position, exhibits unique structural and functional properties that make it a valuable scaffold for drug discovery and synthetic chemistry. The compound's molecular structure, characterized by its aromaticity and hydrogen bonding potential, positions it as a promising candidate for further exploration in various therapeutic applications.
The synthesis of indolin-4-ylmethanol involves multi-step organic transformations, typically starting from readily available precursors such as indole derivatives. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve high yields and purity. The introduction of the hydroxymethyl group at the 4-position of the indole ring enhances the compound's reactivity, enabling further functionalization for the development of more complex molecular entities.
Recent research has highlighted the potential of indolin-4-ylmethanol as a building block in the design of novel bioactive molecules. Its indole core is a well-documented pharmacophore in medicinal chemistry, contributing to its biological relevance. Studies have demonstrated its utility in generating derivatives with antimicrobial, anti-inflammatory, and anticancer properties. The hydroxymethyl group serves as a versatile handle for chemical modifications, allowing chemists to explore diverse structural motifs and optimize pharmacokinetic profiles.
In the realm of drug discovery, indolin-4-ylmethanol has been incorporated into libraries of compounds screened for biological activity. Its incorporation into small molecule inhibitors targeting enzyme kinases and other therapeutic receptors has shown promise in preclinical studies. The compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it an attractive candidate for structure-based drug design.
The chemical properties of indolin-4-ylmethanol also make it a valuable intermediate in industrial applications. Its stability under various reaction conditions and compatibility with green chemistry principles align it with sustainable manufacturing practices. Researchers are exploring its use in catalytic systems that minimize waste and energy consumption, reflecting broader trends in chemical synthesis towards environmental responsibility.
Advances in computational chemistry have further enhanced the understanding of indolin-4-ylmethanol's reactivity and potential applications. Molecular modeling studies predict its interaction with biological targets, providing insights into binding affinities and mechanism-of-action. These computational approaches complement experimental efforts, accelerating the discovery process by identifying promising derivatives before they are synthesized.
The role of indolin-4-ylmethanol in medicinal chemistry extends beyond its direct use as a drug candidate. It serves as inspiration for designing new heterocyclic compounds with enhanced therapeutic efficacy. By leveraging its structural features, researchers aim to develop molecules that overcome limitations associated with existing treatments, such as poor solubility or rapid metabolism.
The future prospects for indolin-4-ylmethanol are bright, with ongoing research uncovering new synthetic pathways and biological functions. Collaborative efforts between academia and industry are expected to drive innovation, translating laboratory findings into clinical applications that benefit patients worldwide. As the field evolves, indolin-4-ylmethanol will likely remain at the forefront of pharmaceutical research due to its versatility and potential.
In conclusion,indolin-4-ylmethanol (CAS No: 905274-11-5) represents a cornerstone compound in modern drug discovery. Its unique structural attributes and functional capabilities position it as a cornerstone for developing novel therapeutics across multiple disease areas. Continued exploration of its synthetic possibilities and biological interactions will undoubtedly yield transformative advancements in medicine.
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